
ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylate, also known as Boc-piperidine, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug synthesis and as a biochemical tool.
Mécanisme D'action
The mechanism of action of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to the dopamine transporter, which may have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has been shown to have a range of biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This may have implications for the treatment of Alzheimer's disease and other neurological disorders. ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has also been shown to have antiviral and antitumor activity, although the exact mechanisms are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has several advantages for lab experiments. It is stable and can be stored for long periods of time without degradation. It is also relatively easy to handle and can be used in a variety of synthetic reactions. However, ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has some limitations. It is a complex compound that requires specialized equipment and expertise to synthesize. It is also relatively expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene, particularly its interactions with enzymes and receptors. Additionally, there is potential for the development of new drugs based on the structure of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene, particularly for the treatment of neurological disorders and cancer.
Méthodes De Synthèse
Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene can be synthesized through a multi-step process, which involves the reaction of piperidine with ethyl chloroformate and subsequent reaction with 3-benzamido-4-methoxyphenylsulfonyl chloride. The final product is obtained through purification using column chromatography. The synthesis of ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has been extensively studied for its potential applications in drug synthesis. It has been used as a building block in the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and antipsychotic drugs. ethyl 1-((3-benzamido-4-methoxyphenyl)sulfonyl)piperidine-4-carboxylatene has also been used as a biochemical tool to study the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-3-30-22(26)17-11-13-24(14-12-17)31(27,28)18-9-10-20(29-2)19(15-18)23-21(25)16-7-5-4-6-8-16/h4-10,15,17H,3,11-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDBYIQOAXOXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-benzamido-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

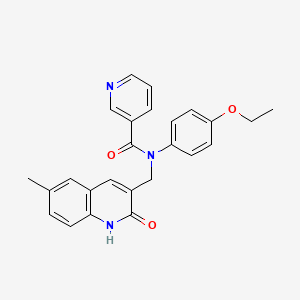
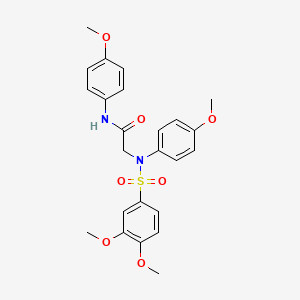

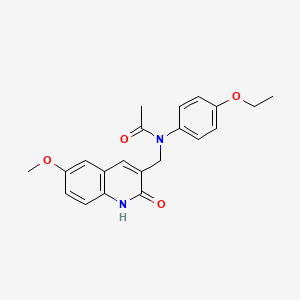

![2-[Ethyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7716574.png)
![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)



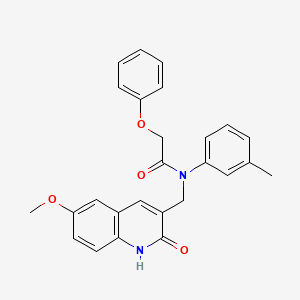
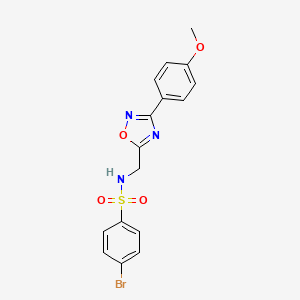
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)